molecular formula C10H14O4 B13319162 2-(2-Methoxyacetyl)cycloheptane-1,3-dione

2-(2-Methoxyacetyl)cycloheptane-1,3-dione

Cat. No.: B13319162
M. Wt: 198.22 g/mol
InChI Key: NWPWRUDPUNFEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-(2-Methoxyacetyl)cycloheptane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methoxyacetyl)cycloheptane-1,3-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes. One key process is the keto-enol tautomerization, which is influenced by the ring size and solvent effects . This tautomerization process can affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-(2-Methoxyacetyl)cycloheptane-1,3-dione can be compared to other cycloheptane derivatives and triketone compounds. Similar compounds include:

The uniqueness of this compound lies in its specific methoxyacetyl substituent, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(2-methoxyacetyl)cycloheptane-1,3-dione

InChI

InChI=1S/C10H14O4/c1-14-6-9(13)10-7(11)4-2-3-5-8(10)12/h10H,2-6H2,1H3

InChI Key

NWPWRUDPUNFEFS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.